Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Preparation Methods
The synthesis of ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate typically involves multi-step reactions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and leading to the formation of new products.
Condensation Reactions: The amino group in the compound can participate in condensation reactions with aldehydes or ketones, forming imines or other related compounds.
Common reagents used in these reactions include phosphorus oxychloride, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biological Research: The compound’s ability to reduce endoplasmic reticulum stress and apoptosis in neuronal cells makes it a candidate for studying neurodegenerative diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other pyrimidine derivatives, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its potential neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Amino-5-cyanopyrimidines: Known for their diuretic properties, these compounds differ in their functional groups and biological applications.
Triazole-pyrimidine hybrids: These compounds have shown significant neuroprotective and anti-inflammatory properties, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10ClN3O2 |
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Molecular Weight |
215.64 g/mol |
IUPAC Name |
ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H10ClN3O2/c1-3-14-7(13)5-4(2)11-8(9)12-6(5)10/h3H2,1-2H3,(H2,10,11,12) |
InChI Key |
SKJBMOXKIDYOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1N)Cl)C |
Origin of Product |
United States |
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